4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD29067222 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Its molecular structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.
Preparation Methods
The synthesis of MFCD29067222 involves several steps, each requiring specific conditions and reagents. The most common synthetic route includes:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.
Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and isolated.
Final Synthesis: The intermediate is subjected to further reactions, often involving catalysts and specific solvents, to yield MFCD29067222.
Industrial production methods for MFCD29067222 typically involve large-scale reactions in reactors designed to maintain optimal conditions for yield and purity. These methods often include continuous monitoring and adjustment of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
MFCD29067222 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: MFCD29067222 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
MFCD29067222 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and materials. Its reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: Researchers use MFCD29067222 to investigate biological pathways and interactions. It can serve as a probe or inhibitor in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases. Its unique properties allow it to interact with specific molecular targets.
Industry: MFCD29067222 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which MFCD29067222 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and often require detailed studies to fully understand.
Properties
Molecular Formula |
C13H26O7Si |
---|---|
Molecular Weight |
322.43 g/mol |
IUPAC Name |
4-(3-triethoxysilylpropoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C13H26O7Si/c1-4-17-21(18-5-2,19-6-3)9-7-8-15-10-12-11-16-13(14)20-12/h12H,4-11H2,1-3H3 |
InChI Key |
HSLQYFHPKMIRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCC1COC(=O)O1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.